molecular formula C9H5N3S2 B15246983 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole

2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole

Cat. No.: B15246983
M. Wt: 219.3 g/mol
InChI Key: IBMDVTOPKFNSEP-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole is a heterocyclic compound that contains both a thiadiazole and a benzothiazole ring. These types of compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) to produce 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and makes it a versatile compound in drug design and development.

Properties

Molecular Formula

C9H5N3S2

Molecular Weight

219.3 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H5N3S2/c1-2-4-7-6(3-1)11-8(14-7)9-12-10-5-13-9/h1-5H

InChI Key

IBMDVTOPKFNSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=CS3

Origin of Product

United States

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